molecular formula C15H16N2O3S2 B2438982 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896337-02-3

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2438982
CAS No.: 896337-02-3
M. Wt: 336.42
InChI Key: GILKGKMZNRAVAQ-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety, with a methylsulfonyl group attached to the benzene ring. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole core, which can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the benzamide and methylsulfonyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.

    2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Exhibits anti-inflammatory activity by activating NRF2 pathways.

Uniqueness

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for drug development and other scientific applications.

Biological Activity

4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS Number: 896337-09-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzamide core with a tetrahydrobenzo[d]thiazole moiety and a methylsulfonyl group, which contribute to its biological activity.

  • Molecular Formula : C₁₆H₁₈N₂O₃S₂
  • Molecular Weight : 350.5 g/mol
  • Structure : The compound features a dual kinase inhibitor activity against CK2 and GSK3β, which are critical in various cellular functions including cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various cellular pathways.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β):

  • CK2 Inhibition : CK2 is involved in the regulation of cell growth and survival. Inhibition of CK2 by this compound may lead to decreased tumor cell proliferation.
  • GSK3β Inhibition : GSK3β plays a role in various signaling pathways including those related to cancer. Inhibition can affect pathways such as Wnt signaling, impacting cell differentiation and apoptosis.

Antitumor Activity

A study conducted on the antitumor properties of thiazole derivatives revealed that modifications in the structure significantly enhance biological efficacy. The results showed that compounds similar to this compound exhibited potent antitumor activity with low cytotoxicity in normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances the potency against cancer cells.
  • Modification Effects : Substituting different groups on the benzamide core can yield compounds with improved selectivity and reduced side effects .

Biochemical Analysis

PropertyValue
Molecular Weight350.5 g/mol
Inhibition TargetCK2, GSK3β
Cell Lines TestedHepG2, HeLa
CytotoxicityLow

The mechanism involves binding interactions with the target kinases leading to their inhibition. This results in altered phosphorylation states of downstream targets affecting gene expression and cellular metabolism .

Properties

IUPAC Name

4-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)21-15/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILKGKMZNRAVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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